Unii-E3T5xxy9HX

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

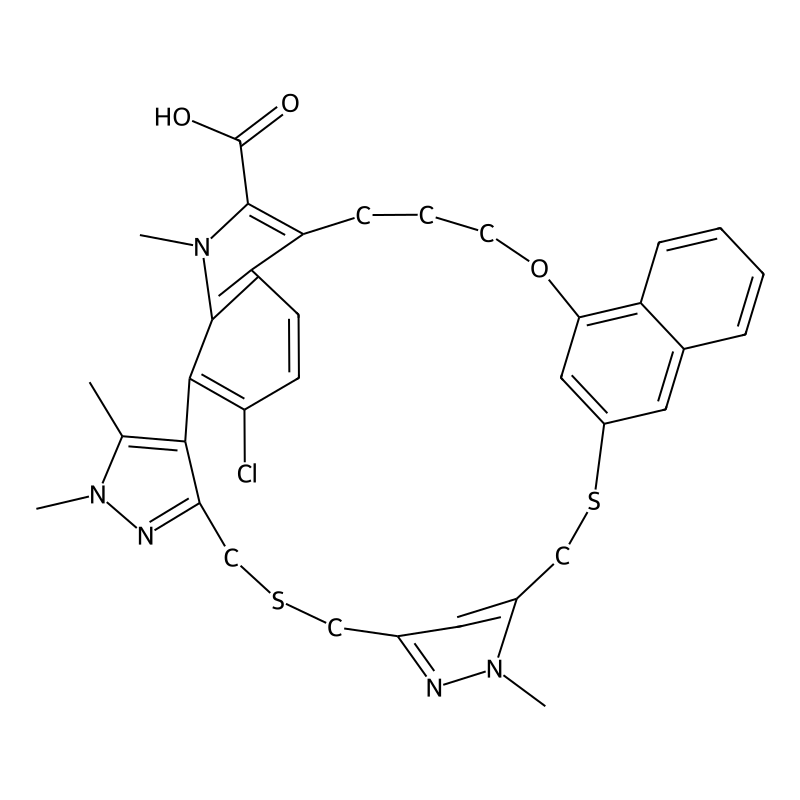

Unii-E3T5xxy9HX, also known as AZD-5991, is a potent and selective inhibitor of the anti-apoptotic protein myeloid cell leukemia 1. This compound has garnered attention in the field of cancer research due to its ability to induce apoptosis in various cancer cells, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. The molecular formula of AZD-5991 is , and it features a complex structure characterized by a macrocyclic arrangement that contributes to its biological activity.

- Oxidation: The compound can be oxidized, especially in the presence of strong oxidizing agents, leading to various oxidized derivatives.

- Reduction: Under specific conditions, AZD-5991 can participate in reduction reactions, producing reduced forms of the compound.

- Substitution: This compound can also engage in substitution reactions where functional groups are replaced by other groups, facilitated by suitable catalysts and reagents.

Common reagents involved in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution processes. The specific products formed depend on the reaction conditions applied.

AZD-5991 has demonstrated significant biological activity as an inhibitor of myeloid cell leukemia 1. In preclinical studies, it has shown efficacy in inducing apoptosis in cancer cells, making it a promising candidate for treating hematological cancers. Its selectivity for myeloid cell leukemia 1 allows it to target cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.

The synthesis of AZD-5991 involves multiple steps:

- Formation of the Macrocycle: This initial step includes various cyclization reactions to create the macrocyclic structure.

- Functional Group Modifications: Subsequent steps involve modifying functional groups to enhance the compound's activity and selectivity.

- Purification: The final product undergoes purification through techniques such as liquid chromatography to ensure high purity and yield.

These synthetic methods are essential for producing AZD-5991 with the desired pharmacological properties.

AZD-5991 is primarily explored for its applications in oncology, particularly for treating hematological malignancies like multiple myeloma and acute myeloid leukemia. Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in clinical settings. Moreover, ongoing research is investigating its effectiveness in combination therapies with other anticancer drugs.

Studies on AZD-5991 have focused on its interactions with various biological targets, particularly its binding affinity to myeloid cell leukemia 1. These interactions are crucial for understanding how AZD-5991 exerts its apoptotic effects on cancer cells. Additionally, research is being conducted to assess potential drug-drug interactions when used alongside other therapeutic agents.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

2143010-83-5